molecular formula C8H6Br2O2 B1583977 3',5'-Dibromo-4'-hydroxyacetophenone CAS No. 2887-72-1

3',5'-Dibromo-4'-hydroxyacetophenone

Cat. No. B1583977
Key on ui cas rn: 2887-72-1
M. Wt: 293.94 g/mol
InChI Key: ZNWPTJSBHHIXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05227291

Procedure details

In 5 ml of acetic anhydride was dissolved 5.0 g of 2,6-dibromophenol and, one drop of conc. sulfuric acid was added to the solution. While sometimes manually shaking, the mixture was stirred. When generation of heat stopped, the solution was poured onto 50 ml of ice water and the precipitated crystals of acetic acid-2,6-dibromophenyl were taken by filtration. The crystals were washed with chilled water and dried under reduced pressure. Next, this acetic acid-2,6-dibromophenyl was dissolved in 20 ml of nitrobenzene and 4.0 g of powdery aluminum chloride was gradually added to the solution. The reaction was carried out at 60° to 70° C. for 50 hours to effect Fries rearrangement. After completion of the reaction, the reaction solution was poured onto 100 ml of cold dil. hydrochloric acid. After allowing to stand at 5° C. overnight, the precipitated crystals were taken out by filtration, washed with n-hexane and dried under reduced pressure to give 3.87 g of 2,6-dibromo-4-acetylphenol as crude crystals. The crystals were recrystallized from hot ethyl acetate to give 2.42 g of pure 2,6-dibromo-4-acetylphenol as light brown crystals. 2,6-Dibromo-4-acetylphenol (3,5-dibromo-4-hydroxyacetophenone): C8H6Br2O2
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C:3]=1[OH:9].Cl.[C:11](OC(=O)C)(=[O:13])[CH3:12]>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:7]=[C:6]([C:11](=[O:13])[CH3:12])[CH:5]=[C:4]([Br:8])[C:3]=1[OH:9]

Inputs

Step One
Name
ice water
Quantity
50 mL
Type
reactant
Smiles
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)Br)O
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
While sometimes manually shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
When generation of heat
FILTRATION
Type
FILTRATION
Details
the precipitated crystals of acetic acid-2,6-dibromophenyl were taken by filtration
WASH
Type
WASH
Details
The crystals were washed with chilled water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
Next, this acetic acid-2,6-dibromophenyl was dissolved in 20 ml of nitrobenzene
ADDITION
Type
ADDITION
Details
4.0 g of powdery aluminum chloride was gradually added to the solution
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WAIT
Type
WAIT
Details
to stand at 5° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were taken out by filtration
WASH
Type
WASH
Details
washed with n-hexane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
50 h
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)C(C)=O)Br)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.87 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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